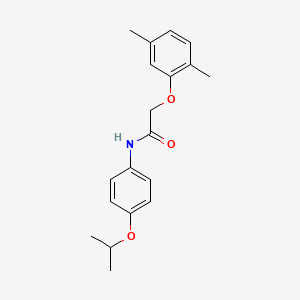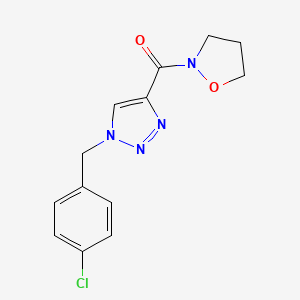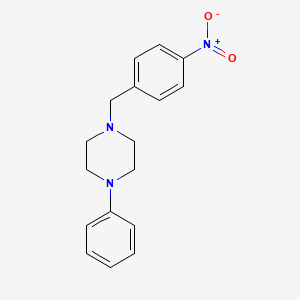
2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of N-phenylacetamide derivatives, which have been studied for their anti-inflammatory, analgesic, and anticonvulsant properties.
Mecanismo De Acción
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various molecular targets such as NF-κB, PI3K/Akt/mTOR, and MAPK pathways. 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide inhibits tumor growth and induces apoptosis in cancer cells. In inflammation research, 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide reduces the production of inflammatory cytokines and inhibits the activation of NF-κB. In neurodegenerative disorder research, 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide reduces oxidative stress and inflammation and improves cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide has several advantages for lab experiments such as its high purity and yield, and its potential therapeutic applications in various diseases. However, 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide also has some limitations such as its low solubility in water, which can make it difficult to administer in animal models. 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide also has not been extensively studied in human clinical trials, which limits its potential therapeutic applications in humans.
Direcciones Futuras
There are several future directions for 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide research such as studying its potential therapeutic applications in other diseases such as diabetes, cardiovascular disease, and autoimmune disorders. Future research can also focus on optimizing the synthesis method of 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide to improve its yield and purity. Additionally, future research can focus on developing novel formulations of 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide that can improve its solubility and bioavailability in animal models. Finally, future research can focus on conducting human clinical trials to evaluate the safety and efficacy of 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide in humans.
Métodos De Síntesis
The synthesis of 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide involves the reaction of 2-(2,5-dimethylphenoxy)aniline and 4-isopropoxyphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide. This method has been reported to yield 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide with high purity and yield.
Aplicaciones Científicas De Investigación
2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells. 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide exerts its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
In inflammation research, 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses.
In neurodegenerative disorder research, 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide also improves cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13(2)23-17-9-7-16(8-10-17)20-19(21)12-22-18-11-14(3)5-6-15(18)4/h5-11,13H,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYCKAFKKDWXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146714.png)


![2-{1-[2-(4-morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-phenylacetamide](/img/structure/B5146722.png)


![3-(ethylthio)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5146746.png)
![2-nitro-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B5146749.png)



![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5146785.png)

